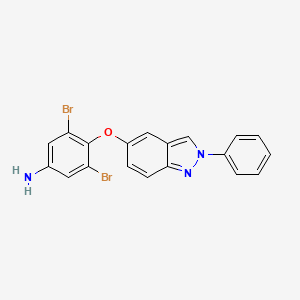![molecular formula C18H10Cl3F3N4 B12925640 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by the presence of chlorophenyl and dichlorophenyl groups, along with a trifluoromethyl group. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic aldehydes under acidic or basic conditions. The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-7-phenyl-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both chlorinated aromatic rings and a trifluoromethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H10Cl3F3N4 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H10Cl3F3N4/c19-11-4-1-9(2-5-11)14-8-15(10-3-6-12(20)13(21)7-10)28-17(25-14)26-16(27-28)18(22,23)24/h1-8,15H,(H,25,26,27) |
Clave InChI |
NFVCQOUPKKJLKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)
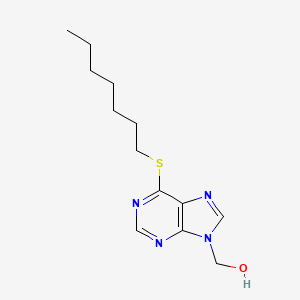
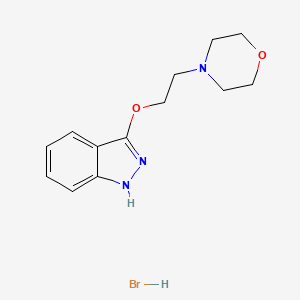
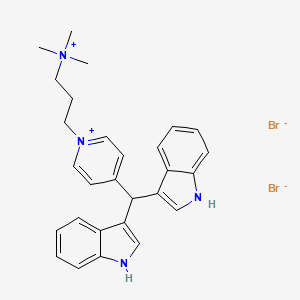
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
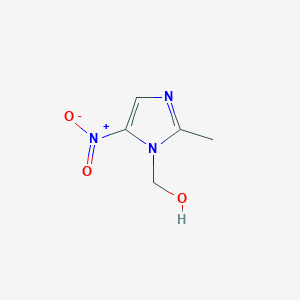
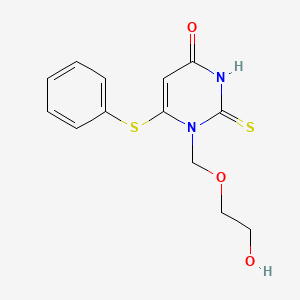
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
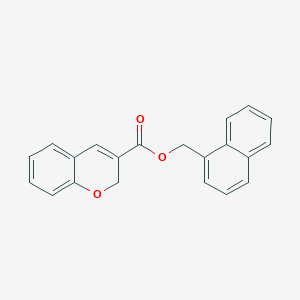

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)

